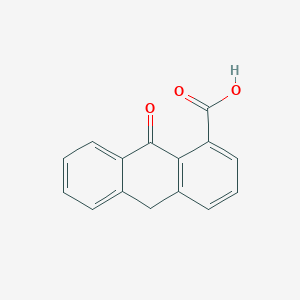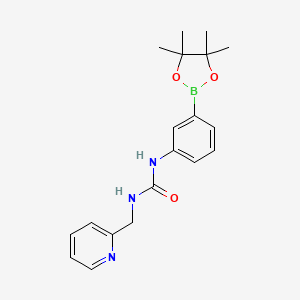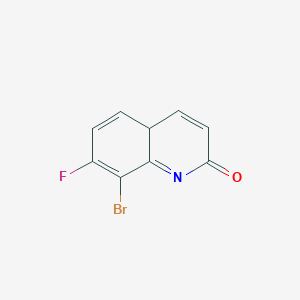![molecular formula C25H28N2O5 B12334770 3-Pyrrolidinecarboxylic acid, 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-, ethyl ester, (3R,4R)- CAS No. 289712-31-8](/img/structure/B12334770.png)
3-Pyrrolidinecarboxylic acid, 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-, ethyl ester, (3R,4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyrrolidinecarboxylic acid, 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-, ethyl ester, (3R,4R)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an oxazolidinone moiety, and phenylmethyl groups. Its intricate structure makes it a valuable subject of study in organic chemistry and related disciplines.
準備方法
The synthesis of 3-Pyrrolidinecarboxylic acid, 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-, ethyl ester, (3R,4R)- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrrolidine ring, followed by the introduction of the oxazolidinone moiety and the phenylmethyl groups. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学的研究の応用
3-Pyrrolidinecarboxylic acid, 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-, ethyl ester, (3R,4R)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone moiety is known to interact with certain enzymes, inhibiting their activity and leading to specific biological effects. The phenylmethyl groups may enhance the compound’s binding affinity to its targets, increasing its potency and efficacy. The exact pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar compounds include other pyrrolidine derivatives and oxazolidinone-containing molecules. Compared to these compounds, 3-Pyrrolidinecarboxylic acid, 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-, ethyl ester, (3R,4R)- is unique due to its specific combination of functional groups and its stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Similar compounds include:
- Pyrrolidine-2-carboxylic acid derivatives
- Oxazolidinone-based molecules
- Phenylmethyl-substituted compounds
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their properties and applications.
特性
CAS番号 |
289712-31-8 |
|---|---|
分子式 |
C25H28N2O5 |
分子量 |
436.5 g/mol |
IUPAC名 |
ethyl (3R,4R)-1-benzyl-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C25H28N2O5/c1-2-31-24(29)22-16-26(14-19-11-7-4-8-12-19)15-21(22)23(28)27-20(17-32-25(27)30)13-18-9-5-3-6-10-18/h3-12,20-22H,2,13-17H2,1H3/t20-,21-,22-/m0/s1 |
InChIキー |
OZQVOYUFHJLCGY-FKBYEOEOSA-N |
異性体SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1C(=O)N2[C@H](COC2=O)CC3=CC=CC=C3)CC4=CC=CC=C4 |
正規SMILES |
CCOC(=O)C1CN(CC1C(=O)N2C(COC2=O)CC3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


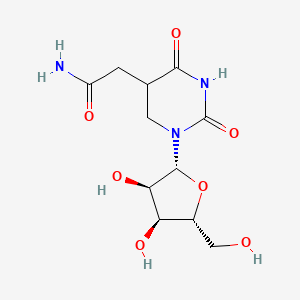
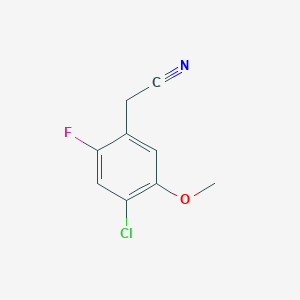

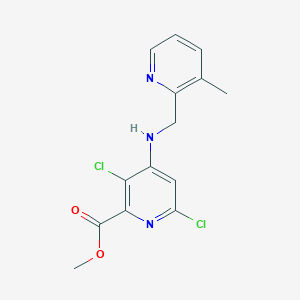
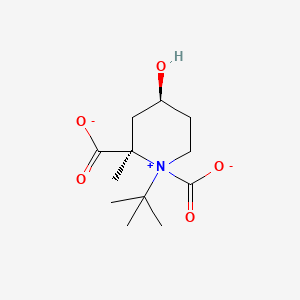
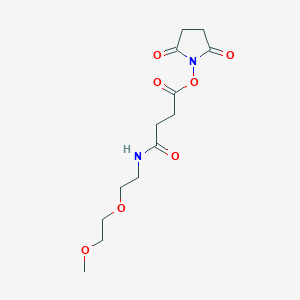
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,3-diazinane-2,4-dione](/img/structure/B12334724.png)
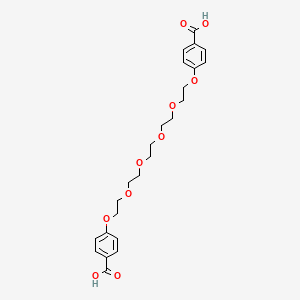
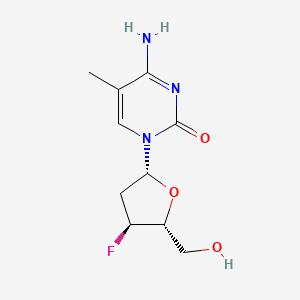
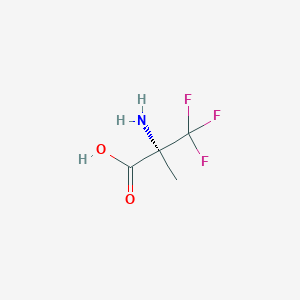
![(2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B12334742.png)
